molecular formula C14H16N2O2 B14606567 1,2-Bis(2-isocyanatopropan-2-yl)benzene CAS No. 58067-42-8

1,2-Bis(2-isocyanatopropan-2-yl)benzene

Cat. No.: B14606567
CAS No.: 58067-42-8
M. Wt: 244.29 g/mol
InChI Key: NNOZGCICXAYKLW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-isocyanatopropan-2-yl)benzene is typically synthesized through the reaction of diisopropenylbenzene with hydrogen chloride, followed by the addition of isocyanic acid. The reaction proceeds as follows :

C6H4(C(Me)=CH2)2+2HClC6H4(CMe2Cl)2C_6H_4(C(Me)=CH_2)_2 + 2 HCl \rightarrow C_6H_4(CMe_2Cl)_2 C6​H4​(C(Me)=CH2​)2​+2HCl→C6​H4​(CMe2​Cl)2​

C6H4(CMe2Cl)2+2HNCOC6H4(CMe2NCO)2+2HClC_6H_4(CMe_2Cl)_2 + 2 HNCO \rightarrow C_6H_4(CMe_2NCO)_2 + 2 HCl C6​H4​(CMe2​Cl)2​+2HNCO→C6​H4​(CMe2​NCO)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alcohols: React with isocyanate groups to form urethanes.

    Amines: React with isocyanate groups to form ureas.

    Catalysts: Often used to accelerate the polymerization process.

Major Products

Scientific Research Applications

1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-isocyanatopropan-2-yl)benzene is unique due to its sterically hindered isocyanate groups, which provide slower reactivity. This property is advantageous in applications requiring controlled reaction rates, such as the production of polyurethane dispersions .

Properties

CAS No.

58067-42-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1,2-bis(2-isocyanatopropan-2-yl)benzene

InChI

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3

InChI Key

NNOZGCICXAYKLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O

Origin of Product

United States

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